Scientific Field: Virology, specifically HIV research .
Application Summary: AZD5582 is a potent HIV latency reversing agent. The leading strategy towards eradication of human immunodeficiency virus (HIV) infection is the depletion of viral reservoirs through reversal of viral latency, followed by clearance of persistently infected cells .
Methods of Application: AZD5582 is used to activate latently infected CD4+ T cells at impressive levels in blood and many different tissues with no or very little toxicity . This was accomplished in ART-suppressed mouse models with fully functioning human immune cells, the kind typically infected with HIV in humans .
Results or Outcomes: AZD5582 increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors while altering the expression of a restricted number of human genes . This work is considered a significant scientific step toward developing curative therapies .
Scientific Field: Oncology, specifically pancreatic cancer research .
Application Summary: AZD5582, a synthetic small molecule and member of the IAP antagonist family, induces apoptosis in human pancreatic cancer cells by targeting XIAP and cIAP1 .
Results or Outcomes: The results reveal the mechanism underlying the resistance to synthetic IAP antagonist, AZD5582 . This research provides valuable insights into the development of potential treatments for pancreatic cancer .
Scientific Field: Oncology, specifically hepatocarcinoma research .
Application Summary: AZD5582, in combination with extracellular vesicle (EV) delivery of TNF-related apoptosis-inducing ligand (TRAIL) (EV-T), has been shown to overcome TRAIL resistance in hepatocarcinoma .
Methods of Application: The study proposed and tested the combination of EV-T and AZD5582 as a potential novel therapy for effective treatment of hepatocarcinoma . Two hepatocarcinoma lines Huh7 and HepG2 that are both resistant to recombinant TRAIL were examined .
Results or Outcomes: The results confirmed that AZD5582 and EV-T are synergistic for apoptosis induction in some cancer lines including Huh7 and HepG2 while sparing normal cells . More importantly, this study revealed that TRAIL sensitization by AZD5582 is mediated through the concomitant suppression of anti-apoptotic factors including cFLIP, MCL-1, and IAPs (XIAP, Survivin and cIAP-1) .
AZD5582 is a small-molecule compound classified as a dimeric Smac mimetic, primarily known for its role as an inhibitor of inhibitor of apoptosis proteins (IAPs). This compound is designed to mimic the action of second mitochondria-derived activator of caspases (Smac), which promotes apoptosis by antagonizing IAPs, specifically cellular IAP1, cellular IAP2, and X-linked IAP. By binding to the BIR3 domains of these proteins, AZD5582 facilitates the activation of caspases, leading to programmed cell death. This mechanism positions AZD5582 as a promising candidate in cancer therapy and HIV latency reversal strategies .
AZD5582 exhibits significant biological activity, particularly in cancer and viral infections:
The synthesis of AZD5582 involves multi-step organic reactions aimed at constructing its complex dimeric structure. The process typically includes:
AZD5582 has several promising applications:
Research on AZD5582 has highlighted its interactions with various biological targets:
AZD5582 shares similarities with other compounds targeting IAPs or involved in apoptosis modulation. Here are some notable comparisons:
AZD5582's uniqueness lies in its dual role as both an IAP antagonist and an enhancer of noncanonical NF-κB signaling, making it particularly valuable in therapeutic contexts involving both cancer and viral infections.
AZD5582 represents a sophisticated dimeric second mitochondria-derived activator of caspases mimetic compound with the molecular formula C58H78N8O8 [1] [2]. The compound exhibits a substantial molecular weight of 1015.29 grams per mole, reflecting its complex dimeric architecture designed to simultaneously target multiple baculoviral inhibitor of apoptosis protein repeat domains [1] [2]. The International Union of Pure and Applied Chemistry nomenclature for AZD5582 is (S,S,2S,2'S)-N,N'-((1S,1'S,2R,2'R)-2,2'-(Hexa-2,4-diyne-1,6-diylbis(oxy))bis(2,3-dihydro-1H-indene-2,1-diyl))bis(1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-pyrrolidine-2-carboxamide) [1] [2].
The physical properties of AZD5582 demonstrate favorable characteristics for biochemical applications and research purposes [17] [18]. The compound exhibits notable water solubility at 50 milligrams per milliliter, equivalent to 49.24 millimolar concentration, which facilitates its use in aqueous biological systems [17]. Additionally, AZD5582 demonstrates good solubility in organic solvents commonly employed in pharmaceutical research, including dimethyl sulfoxide at 15 milligrams per milliliter, dimethylformamide at 30 milligrams per milliliter, and ethanol at 30 milligrams per milliliter [18].
Table 1: Physical Properties of AZD5582
Property | Value | Reference |
---|---|---|
Molecular Formula | C58H78N8O8 | [1] [2] |
Molecular Weight | 1015.29 g/mol | [1] [2] |
Melting Point | Not determined | [18] |
Solubility in Water | 50 mg/mL (49.24 mM) | [17] |
Solubility in DMSO | 15 mg/mL | [18] |
Solubility in DMF | 30 mg/mL | [18] |
Solubility in Ethanol | 30 mg/mL | [18] |
Chemical Stability | Photostable, hydrolytically stable pH 4-6 | [17] |
Storage Temperature | -20°C | [2] |
The chemical stability profile of AZD5582 reveals photostability under standard laboratory conditions and hydrolytic stability within the pH range of 4 to 6, although some amide hydrolysis occurs outside this optimal range [17]. These stability characteristics are crucial for maintaining compound integrity during experimental procedures and storage conditions [17]. The recommended storage temperature of -20 degrees Celsius ensures long-term preservation of the compound's biological activity [2].
The structural architecture of AZD5582 is fundamentally based on the dimeric alanine-valine-proline-isoleucine motif derived from the natural second mitochondria-derived activator of caspases protein [4] [11]. This dimeric design represents a significant advancement over monomeric second mitochondria-derived activator of caspases mimetics, as it enables simultaneous targeting of multiple baculoviral inhibitor of apoptosis protein repeat domains within inhibitor of apoptosis proteins [14] [15]. The compound consists of two identical alanine-valine-proline-isoleucine binding units connected through a rigid hexa-2,4-diyne linker system [4] [11].
Each alanine-valine-proline-isoleucine motif within AZD5582 maintains the critical structural elements necessary for high-affinity binding to baculoviral inhibitor of apoptosis protein repeat domains [14]. The first position alanine residue provides essential interactions through its methylated amino group, which forms strong electrostatic interactions with glutamic acid 314 in the X-linked inhibitor of apoptosis protein baculoviral inhibitor of apoptosis protein repeat 3 domain [15]. The methyl side chain of this residue inserts into a hydrophobic pocket formed by tryptophan 310, glutamine 319, and leucine 307 [15].
The valine residue at the second position demonstrates structural flexibility, with its isopropyl group exposed to solvent and having minimal specific protein contacts [14]. This characteristic allows for various amino acid substitutions at this position without significant loss of binding affinity, providing opportunities for structural modifications [14]. The proline residue at the third position forms crucial hydrophobic contacts with tryptophan 323 in the target protein, contributing significantly to the binding interaction [14] [19].
The fourth position in the alanine-valine-proline-isoleucine motif originally contains isoleucine but has been optimized to phenylalanine in AZD5582, enhancing binding affinity through improved hydrophobic interactions [14]. The phenylalanine residue inserts into a hydrophobic pocket formed by leucine 292, lysine 297, and lysine 299, with its amino group forming hydrogen bonds with the carbonyl group of glycine 306 [15].
The hexa-2,4-diyne linker connecting the two alanine-valine-proline-isoleucine motifs represents a critical structural component that enables the dimeric compound to achieve its enhanced potency [4] [11]. This rigid linker maintains optimal spacing between the two binding motifs, allowing simultaneous engagement with baculoviral inhibitor of apoptosis protein repeat 2 and baculoviral inhibitor of apoptosis protein repeat 3 domains within the same X-linked inhibitor of apoptosis protein molecule or inducing protein dimerization [15] [16].
Comprehensive structure-activity relationship investigations have revealed critical insights into the molecular determinants of AZD5582's exceptional potency and selectivity [4] [11] [14]. The transition from monomeric to dimeric second mitochondria-derived activator of caspases mimetics represents the most significant structural modification, resulting in 10 to 100-fold improvements in binding affinity and biological activity [14] [15]. This enhancement stems from the ability of dimeric compounds to engage multiple binding sites simultaneously, either through concurrent baculoviral inhibitor of apoptosis protein repeat 2 and baculoviral inhibitor of apoptosis protein repeat 3 targeting or protein dimerization mechanisms [15].
Table 2: Structure-Activity Relationship Analysis
Structural Modification | Effect on Activity | Binding Affinity Impact | Reference |
---|---|---|---|
Dimeric vs Monomeric | 10-100 fold improvement | Sub-nanomolar achievable | [14] [15] |
Linker Length Optimization | Critical for dual BIR targeting | Enables concurrent BIR2/BIR3 | [14] [15] |
AVPI P1 Position (Ala) | Essential for binding | >20-fold loss if substituted | [14] |
AVPI P2 Position (Val) | Tolerates substitution | Minimal impact with hydrophobic residues | [14] |
AVPI P3 Position (Pro) | Required for BIR3 interaction | Hydrophobic contact with Trp323 | [14] [19] |
AVPI P4 Position (Ile→Phe) | Enhances affinity | Preferred over Ile | [14] |
N-methylation P1-P2 | Reduces binding significantly | Disrupts hydrogen bonding | [14] |
Conformational Constraint | Improves potency and selectivity | Enhanced target engagement | [19] [25] |
The alanine residue at the first position of the alanine-valine-proline-isoleucine motif demonstrates absolute structural requirement, with substitutions by glycine or serine resulting in greater than 20-fold reductions in binding affinity [14]. This loss of activity correlates with disrupted electrostatic interactions between the methylated amino group and the target protein's acidic residues [14]. Conversely, minor modifications such as replacement with 2-aminobutyric acid can provide slight improvements in binding affinity [14].
The valine residue at position two exhibits remarkable tolerance for substitution, accepting various hydrophobic amino acids without significant affinity loss [14]. However, charged or polar residues such as aspartate, glycine, or proline at this position result in substantial binding decreases [14]. This pattern reflects the solvent-exposed nature of this position and its minimal direct protein contacts [14].
Proline at the third position provides essential structural rigidity and forms critical hydrophobic interactions with tryptophan 323 in the baculoviral inhibitor of apoptosis protein repeat 3 domain [14] [19]. The five-membered ring structure of proline cannot be effectively replaced without compromising binding affinity [14]. The fourth position demonstrates strong preference for hydrophobic residues, with phenylalanine, tryptophan, and leucine all providing enhanced activity compared to the natural isoleucine [14].
Conformational constraints introduced through cyclization and bicyclic ring systems have proven highly effective in enhancing both potency and selectivity [19] [25]. These modifications reduce conformational flexibility while maintaining optimal binding geometries, resulting in improved target engagement and reduced off-target effects [19] [25]. The development of [6] [5], [7] [5], and [8] [5] bicyclic ring systems has demonstrated progressive improvements in binding affinity, with larger ring systems providing better mimicry of the natural alanine-valine-proline-isoleucine peptide conformation [19].
AZD5582 represents a distinct class within the second mitochondria-derived activator of caspases mimetic family, differentiated by its specific dimeric architecture and hexa-2,4-diyne linker system [4] [11]. Comparative analysis with other second mitochondria-derived activator of caspases mimetics reveals significant structural and functional advantages that contribute to its selection as a clinical development candidate [4] [11].
Table 3: Comparative Analysis of SMAC Mimetics
Compound Type | AVPI Motif Units | Linker Type | BIR3 Binding Affinity | Reference |
---|---|---|---|---|
AZD5582 (Dimeric) | 2 | Hexa-2,4-diyne | 15 nM | [4] [11] |
Monomeric SMAC mimetics | 1 | N/A | ~100-500 nM | [14] |
SMAC067 (Monomeric) | 1 | N/A | >100 nM | [24] |
SMAC076 (Dimeric) | 2 | Variable | ~50-100 nM | [24] |
Birinapant (Dimeric) | 2 | Variable | ~100 nM | [8] |
SM83 (Dimeric) | 2 | Variable | Not specified | [13] |
Monomeric second mitochondria-derived activator of caspases mimetics, while representing the foundational approach to inhibitor of apoptosis protein antagonism, typically exhibit binding affinities in the 100 to 500 nanomolar range [14]. These compounds target individual baculoviral inhibitor of apoptosis protein repeat domains but lack the cooperative binding effects achieved through dimeric architectures [14]. The structural simplicity of monomeric compounds limits their ability to achieve the sub-nanomolar potencies required for optimal therapeutic efficacy [14].
SMAC067, a representative monomeric compound with N-terminal methylation for improved cellular permeability, demonstrates binding affinities exceeding 100 nanomolar to baculoviral inhibitor of apoptosis protein repeat 3 domains [24]. While this compound shows reasonable cellular activity, its monomeric nature prevents the simultaneous targeting of multiple baculoviral inhibitor of apoptosis protein repeat domains [24]. Comparative studies have shown that SMAC067 has minimal effects on cellular inhibitor of apoptosis protein 1 and cellular inhibitor of apoptosis protein 2 degradation compared to dimeric analogs [24].
SMAC076 represents an alternative dimeric approach utilizing different linker chemistry compared to AZD5582 [24]. This compound achieves binding affinities in the 50 to 100 nanomolar range and demonstrates effective cellular inhibitor of apoptosis protein degradation [24]. However, the variable linker systems employed in SMAC076 and related compounds may not provide the optimal spatial orientation for simultaneous baculoviral inhibitor of apoptosis protein repeat domain engagement [24].
Birinapant, another clinically investigated dimeric second mitochondria-derived activator of caspases mimetic, exhibits binding affinities around 100 nanomolar [8]. Structural differences in linker design and alanine-valine-proline-isoleucine motif optimization result in reduced potency compared to AZD5582 [8]. Mechanistic studies have shown that birinapant requires higher concentrations for effective non-canonical nuclear factor kappa B pathway activation and cellular inhibitor of apoptosis protein degradation [8].
Table 4: BIR Domain Binding Specificities
Target Protein | IC50/Kd Value | Assay Type | Reference |
---|---|---|---|
cIAP1 BIR3 | 15 nM | Biochemical binding | [4] [11] |
cIAP2 BIR3 | 21 nM | Biochemical binding | [4] [11] |
XIAP BIR3 | 15 nM | Biochemical binding | [4] [11] |
SHCBP1 | 1.212 μM | Microscale thermophoresis | [10] |
The superior binding profile of AZD5582 across multiple inhibitor of apoptosis protein family members distinguishes it from other second mitochondria-derived activator of caspases mimetics [4] [11]. The compound demonstrates equipotent binding to cellular inhibitor of apoptosis protein 1, cellular inhibitor of apoptosis protein 2, and X-linked inhibitor of apoptosis protein baculoviral inhibitor of apoptosis protein repeat 3 domains, with dissociation constants of 15, 21, and 15 nanomolar, respectively [4] [11]. This balanced targeting profile ensures comprehensive inhibitor of apoptosis protein antagonism across the protein family [4] [11].
The hexa-2,4-diyne linker system employed in AZD5582 provides optimal rigidity and spacing for concurrent baculoviral inhibitor of apoptosis protein repeat domain engagement [4] [11]. Crystal structure studies have demonstrated that this linker maintains the appropriate distance and orientation for simultaneous binding to baculoviral inhibitor of apoptosis protein repeat 2 and baculoviral inhibitor of apoptosis protein repeat 3 domains within X-linked inhibitor of apoptosis protein [15]. Alternative linker systems used in other dimeric compounds may compromise this optimal geometry, resulting in reduced binding cooperativity [15].